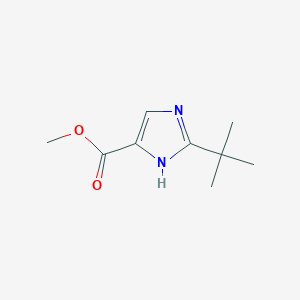
Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine
Übersicht
Beschreibung
Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine, also known as 1-methyl-1-propylamine, is an organic compound with the chemical formula C7H17N. It is a colorless, volatile liquid that is soluble in water and has a strong ammonia-like odor. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the laboratory for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Studies on Heteroaromatic N-Oxides
Research by Takahashi, Hashimoto, and Kanō (1973) investigated the aminolysis of several related esters, including ones reacting with secondary amines like piperidine, to produce corresponding carbamates. This study contributes to understanding the chemical behavior of compounds like Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine in abnormal aminolysis reactions (Takahashi, Hashimoto, & Kanō, 1973).
Alkylation by Indole Derivatives
Deberly, Abenhaim, and Bourdais (1975) studied the ethylation rates of amines like piperidine by ethyl 1-methyl 2-ethoxy 3-indole carboxylate. Their research highlights the sensitivity of such reactions to steric effects, crucial for understanding the chemical interactions involving compounds like Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine (Deberly, Abenhaim, & Bourdais, 1975).
Palladium-catalyzed Synthesis Studies
Ambrogio, Cacchi, and Fabrizi (2006) explored the palladium-catalyzed reaction of ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with piperazines, including secondary amines, leading to the synthesis of 2-(piperazin-1-ylmethyl)indoles. This research is significant in the context of synthesizing compounds structurally related to Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine (Ambrogio, Cacchi, & Fabrizi, 2006).
GPIIb/IIIa Integrin Antagonists Research
Hayashi et al. (1998) conducted a study focusing on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate. This compound, a potent fibrinogen receptor antagonist, has implications for antithrombotic treatment, showcasing the therapeutic potential of similar compounds (Hayashi et al., 1998).
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-10-7-9-5-4-6-11(2)8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCRZBDCCADAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)




![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)


![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)
![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)


